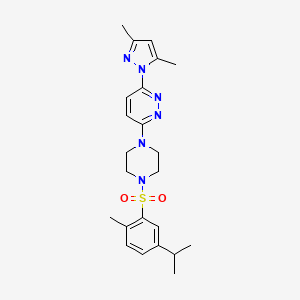![molecular formula C19H19NO4S B2381780 2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide CAS No. 2380044-75-5](/img/structure/B2381780.png)
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, commonly known as DMF-T, is a novel compound that has gained significant attention in the field of scientific research. DMF-T is a small molecule that has been synthesized and studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of DMF-T is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. DMF-T has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer growth. It has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
DMF-T has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. DMF-T has also been shown to increase the levels of antioxidant enzymes, which can protect cells from oxidative stress. In addition, DMF-T has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
DMF-T has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. DMF-T is also stable and can be easily synthesized in the lab. However, DMF-T has some limitations as well. It is not very water-soluble, which can make it difficult to administer in some experiments. In addition, DMF-T has not been tested extensively in humans, so its safety and efficacy in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for DMF-T research. One area of research is to further investigate its potential therapeutic applications. DMF-T has shown promise in treating cancer, inflammation, and neurodegenerative diseases, and further research is needed to determine its efficacy in humans. Another area of research is to investigate the mechanism of action of DMF-T. Understanding how DMF-T works at the molecular level can help to identify new targets for drug development. Finally, future research can focus on developing new analogs of DMF-T that may have improved efficacy and safety profiles.
Conclusion:
In conclusion, DMF-T is a novel compound that has gained significant attention in the field of scientific research. It has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. DMF-T has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
DMF-T can be synthesized using a multi-step process, which involves the reaction of various chemical compounds. The synthesis of DMF-T starts with the reaction of 2,5-dimethoxybenzaldehyde with thiophene-2-carboxylic acid to form 2-(2-carboxyethyl)-5-methoxythiophene. This compound is then reacted with furan-2-carbaldehyde to form 2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
DMF-T has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. DMF-T has been tested in various in vitro and in vivo models, and the results have been promising. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. DMF-T has also been shown to protect neurons from damage in a rat model of Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-22-17-6-5-13(8-18(17)23-2)9-19(21)20-11-15-10-14(12-25-15)16-4-3-7-24-16/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJWMJJMIAZXFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC(=CS2)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)
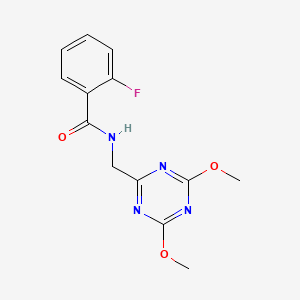
![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)


![1-[2-(2-Methoxyphenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2381706.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
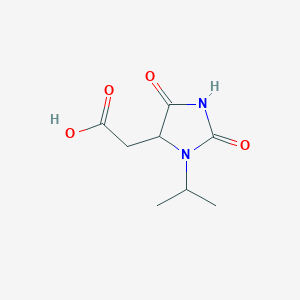
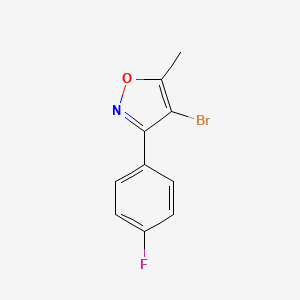
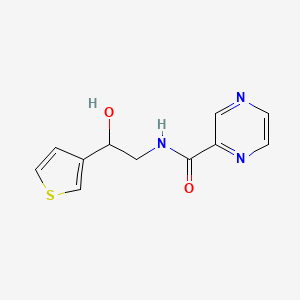

![[4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2381717.png)

